4-(3-Hydroxymethylphenyl)-2-methylphenol, 95%
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Overview
Description
4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% (also known as 4-Methyl-3-hydroxymethylphenol, 95%) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a melting point of 156-158 °C and a boiling point of 270 °C. It is soluble in water, alcohol, and ether. 4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% is used in a variety of applications, including as a chemical intermediate, in organic synthesis, and as a reagent in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Hydroxymethylphenyl)-2-methylphenol involves the reaction of 3-(hydroxymethyl)phenol with 2-methylphenylboronic acid in the presence of a palladium catalyst.
Starting Materials
3-(hydroxymethyl)phenol, 2-methylphenylboronic acid, palladium catalyst
Reaction
The 3-(hydroxymethyl)phenol is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst to form 4-(3-Hydroxymethylphenyl)-2-methylphenol., The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium catalyst., The reaction mixture is heated to a temperature between 80-100°C for several hours to allow for complete conversion of the starting materials to the desired product., After completion of the reaction, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization.
Scientific Research Applications
4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a chemical intermediate, and as a starting material for the synthesis of other compounds. It is also used as a catalyst in the synthesis of polymers and as a precursor for the synthesis of pharmaceuticals and other organic compounds.
Mechanism Of Action
The mechanism of action of 4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% is not well understood. However, it is hypothesized that the compound acts as a Lewis acid, forming complexes with other molecules and thus facilitating their reactions. It is also believed that the compound can act as a nucleophile, participating in nucleophilic substitution reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% are not well understood. The compound has not been tested for toxicity in humans, and therefore its safety for human consumption is unknown.
Advantages And Limitations For Lab Experiments
4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is soluble in a variety of solvents. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, it is important to note that the compound is flammable and should be handled with care.
Future Directions
Future research into 4-(3-Hydroxymethylphenyl)-2-methylphenol, 95% should focus on its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceuticals, and other areas. Additionally, further research should be conducted to understand the mechanism of action of the compound and to identify potential toxicological effects. Finally, research should be conducted to identify new and improved synthesis methods for the compound.
properties
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-8,15-16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAIRFSOLIFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683724 |
Source
|
Record name | 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxymethylphenyl)-2-methylphenol | |
CAS RN |
1255637-61-6 |
Source
|
Record name | 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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